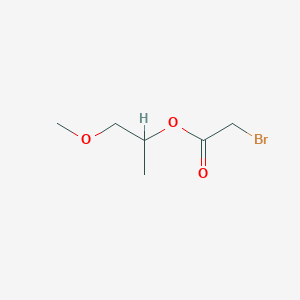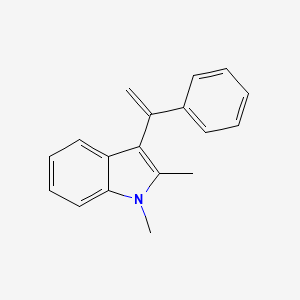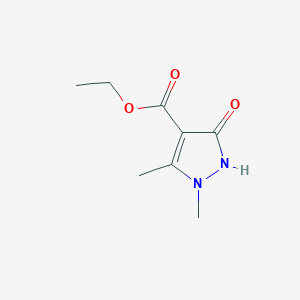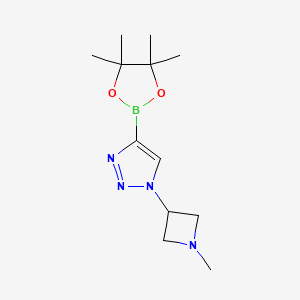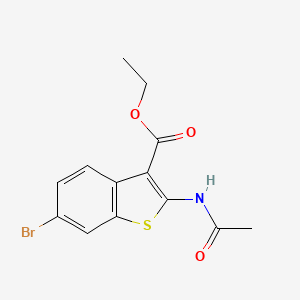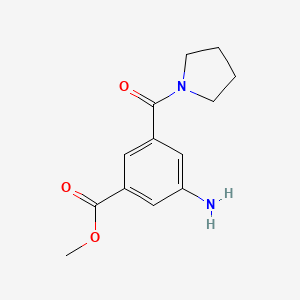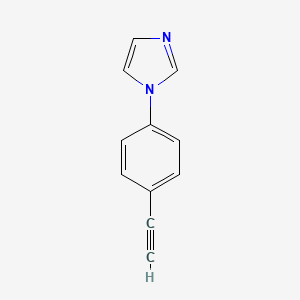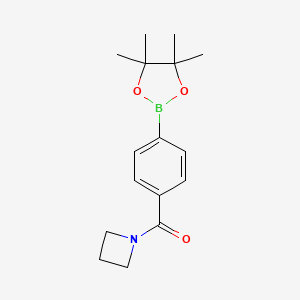![molecular formula C14H10ClF3O B13986670 1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene CAS No. 502615-15-8](/img/structure/B13986670.png)
1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a chloro group attached to a phenylmethyl moiety and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethoxy)benzyl chloride with phenylmagnesium bromide in the presence of a palladium catalyst. This reaction proceeds via a cross-coupling mechanism, forming the desired product with high yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures efficient and cost-effective production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylmethyl moiety can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and catalysts like palladium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas, solvents like tetrahydrofuran or ethanol.
Major Products:
Substitution: Amines, thiols, or other substituted derivatives.
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Scientific Research Applications
1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Another compound with a trifluoromethyl group, used in similar applications.
1-Trifluoromethoxy-4-(trifluoromethyl)benzene: A compound with both trifluoromethoxy and trifluoromethyl groups, showing different reactivity and properties.
Uniqueness: 1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene is unique due to the presence of both a chloro group and a trifluoromethoxy group, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
502615-15-8 |
|---|---|
Molecular Formula |
C14H10ClF3O |
Molecular Weight |
286.67 g/mol |
IUPAC Name |
1-[chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C14H10ClF3O/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)19-14(16,17)18/h1-9,13H |
InChI Key |
UEXFWAGKNTUGIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


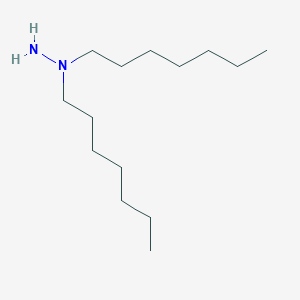

![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)


